BenchChemオンラインストアへようこそ!

[(5-Bromopyridin-2-yl)methyl](tert-butyl)amine

Lipophilicity LogP Fragment-based drug design

[(5‑Bromopyridin‑2‑yl)methyl](tert‑butyl)amine (CAS 1406786‑33‑1) is a heterocyclic secondary amine that combines a 5‑bromopyridine core with a sterically demanding tert‑butyl group via a methylene spacer. With a molecular formula of C10H15BrN2, a molecular weight of 243.14 g·mol⁻¹, a predicted density of 1.279 ± 0.06 g·cm⁻³, and a boiling point of 273.8 ± 25.0 °C , this compound is primarily employed as a multifunctional building block in medicinal chemistry and kinase‑targeted drug discovery programmes.

Molecular Formula C10H15BrN2
Molecular Weight 243.14 g/mol
CAS No. 1406786-33-1
Cat. No. B1401098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(5-Bromopyridin-2-yl)methyl](tert-butyl)amine
CAS1406786-33-1
Molecular FormulaC10H15BrN2
Molecular Weight243.14 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC1=NC=C(C=C1)Br
InChIInChI=1S/C10H15BrN2/c1-10(2,3)13-7-9-5-4-8(11)6-12-9/h4-6,13H,7H2,1-3H3
InChIKeyLVPVGDVGGWEWMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5‑Bromo‑N‑(tert‑butyl)‑2‑pyridinemethanamine (CAS 1406786‑33‑1) | Procurement‑Grade Profile


[(5‑Bromopyridin‑2‑yl)methyl](tert‑butyl)amine (CAS 1406786‑33‑1) is a heterocyclic secondary amine that combines a 5‑bromopyridine core with a sterically demanding tert‑butyl group via a methylene spacer [1]. With a molecular formula of C10H15BrN2, a molecular weight of 243.14 g·mol⁻¹, a predicted density of 1.279 ± 0.06 g·cm⁻³, and a boiling point of 273.8 ± 25.0 °C , this compound is primarily employed as a multifunctional building block in medicinal chemistry and kinase‑targeted drug discovery programmes . Its LogP of 2.22 and a single hydrogen‑bond donor distinguish it from lower‑molecular‑weight 2‑(aminomethyl)‑5‑bromopyridine (LogP ≈ 0.73) and carbamate‑protected analogues, directly influencing its behaviour in parallel synthesis and fragment‑based screening cascades [1].

Why [(5‑Bromopyridin‑2‑yl)methyl](tert‑butyl)amine Cannot Be Replaced by a Close Analogue Without Altering Reactivity, Physicochemical Profile, and Downstream Synthetic Utility


Even minor structural modifications within the 5‑bromopyridin‑2‑ylmethanamine family lead to marked shifts in lipophilicity, hydrogen‑bonding capacity, and steric environment that are critical for reproducible synthetic and biological outcomes [1]. The tert‑butyl substituent raises the LogP from 0.73 (for the primary amine) to 2.22, while the free secondary amine retains a single hydrogen‑bond donor that is absent in the corresponding N‑Boc‑protected carbamate [1]. Replacing the methylene spacer with a direct N–aryl linkage eliminates the conformational flexibility afforded by the rotatable C–N bond, potentially altering target engagement geometries that have been optimised in kinase inhibitor series . Ignoring these distinctions during procurement can derail SAR campaigns, complicate scale‑up of cross‑coupling steps, and lead to misleading biological readouts.

Quantitative Differentiation Matrix for [(5‑Bromopyridin‑2‑yl)methyl](tert‑butyl)amine


Lipophilicity Shift (LogP) Separates tert‑Butyl Congener from Primary Amine Starting Material

The target compound exhibits a predicted LogP of 2.22, compared with 0.73 for the primary amine (5‑bromopyridin‑2‑yl)methanamine [1]. This ~1.5‑log‑unit increase reflects the hydrophobic contribution of the tert‑butyl group and is consistent with the expectation that lipophilicity-driven membrane permeability and CYP450 susceptibility will differ substantially between the two species [2].

Lipophilicity LogP Fragment-based drug design Permeability

Hydrogen‑Bond Donor Count Distinguishes Free Secondary Amine from Boc‑Protected Analogue

[(5‑Bromopyridin‑2‑yl)methyl](tert‑butyl)amine possesses one hydrogen‑bond donor (the secondary amine N–H), whereas the structurally closest carbamate, tert‑butyl [(5‑bromopyridin‑2‑yl)methyl]carbamate (CAS 1188477‑11‑3), has zero H‑bond donors [1]. This single donor capability allows the target compound to engage in directed hydrogen bonds with biological targets while simultaneously serving as a synthetic handle for further derivatisation without requiring a deprotection step.

Hydrogen bonding Boc protection Synthetic intermediate Parallel synthesis

Fraction sp³ (Fsp³) Elevation Confers Superior Developability Profile Relative to Flat Aromatic Analogues

The target compound exhibits an Fsp³ value of 0.50, driven by the tert‑butyl and methylene groups [1]. In contrast, (5‑bromopyridin‑2‑yl)methanamine has an Fsp³ of only 0.17 [2]. The higher three‑dimensional character correlates with improved aqueous solubility and a reduced propensity for promiscuous aggregation, a metric increasingly used by medicinal chemistry teams to prioritise building blocks with superior “lead‑like” or “drug‑like” credentials.

Fsp3 Developability Solubility Clinical candidate quality

Steric Bulk of tert‑Butyl Group Modulates Metabolic Stability and Off‑Target Selectivity

The tert‑butyl substituent in the target compound introduces significant steric hindrance adjacent to the secondary amine, which can shield the N–H from oxidative N‑dealkylation by cytochrome P450 enzymes [1]. In contrast, the N‑methyl analogue, N‑methyl‑(5‑bromopyrid‑2‑yl)methylamine (CAS 915707‑70‑9), lacks this steric protection and is expected to undergo faster metabolic clearance . This steric effect has been exploited in multiple kinase inhibitor programmes where the tert‑butyl group contributes to extended half‑life while preserving target potency .

Steric shielding Metabolic stability tert‑Butyl effect CYP450

Rotatable Bond Count and Conformational Flexibility: Methylene Spacer vs. Direct N‑Aryl Linkage

The target compound contains three rotatable bonds – the methylene C–N bond and two within the tert‑butyl group itself – affording greater conformational adaptability than direct N‑aryl analogues such as 5‑bromo‑N‑tert‑butylpyridin‑3‑amine (CAS not provided; C9H13BrN2, MW 229.12), which possesses only one rotatable bond (the N–tBu linkage) and locks the amine directly onto the pyridine ring [1]. This additional torsional freedom allows the tertiary‑butyl‑amine arm to sample a wider range of orientations, potentially enabling more favourable interactions with kinase hinge regions or allosteric pockets.

Conformational flexibility Rotatable bonds Linker optimisation Kinase hinge binder

High‑Value Application Scenarios Where [(5‑Bromopyridin‑2‑yl)methyl](tert‑butyl)amine Outperforms Generic Alternatives


Kinase Hinge‑Binder Libraries Requiring Balanced Lipophilicity and a Single H‑Bond Donor

In parallel synthesis of kinase inhibitor libraries, the compound’s LogP of 2.22 places it in the optimal range for CNS drug discovery (typically LogP 2–4), while its single N–H donor enables target‑directed hydrogen bonding without the synthetic burden of a Boc‑protection/deprotection sequence [1]. Teams developing brain‑penetrant kinase inhibitors can prioritise this building block over the more polar primary amine (LogP 0.73), which often fails to cross the blood–brain barrier, or the Boc‑protected analogue, which requires an additional deprotection step that may be incompatible with late‑stage functional‑group tolerance [2].

Fragment‑Based Screening Cascades Demanding High Fsp³ and Solubility

With an Fsp³ of 0.50 – exceeding the commonly cited threshold of 0.45 for clinical candidate quality – this compound is a preferred choice for fragment libraries designed to identify soluble, non‑aggregating starting points . The increased three‑dimensionality reduces the risk of promiscuous inhibition observed with flat aromatic fragments (exemplified by the primary amine congener, Fsp³ = 0.17), thereby improving the signal‑to‑noise ratio in biochemical and biophysical screening cascades [1].

Late‑Stage Functionalisation via Suzuki–Miyaura Cross‑Coupling at the 5‑Bromo Position

The 5‑bromopyridine moiety serves as a robust electrophilic partner for palladium‑catalysed cross‑coupling reactions, enabling late‑stage diversification of advanced intermediates . In comparative synthetic studies, bromine at the 5‑position of pyridine generally exhibits higher reactivity in Suzuki couplings than the corresponding 3‑bromo isomer (e.g., 5‑bromo‑N‑tert‑butylpyridin‑3‑amine) due to favourable electronic effects of the pyridine nitrogen, which can accelerate oxidative addition and reduce catalyst loading [1]. Selecting the 2‑methylene‑linked 5‑bromo isomer thus streamlines the synthesis of biaryl‑containing kinase inhibitors.

Quote Request

Request a Quote for [(5-Bromopyridin-2-yl)methyl](tert-butyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.